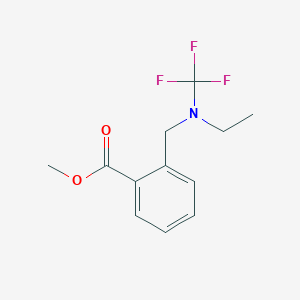
Methyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that features a trifluoromethyl group, which is known for its significant electronegativity and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate can be achieved through a multi-step process. One common method involves the use of Friedel-Crafts acylation followed by subsequent reactions to introduce the trifluoromethyl and amino groups. The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of Methyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate is not fully understood. it is known to act as a competitive inhibitor of androgen receptors with an IC50 of 16 nM . This suggests that the compound binds to the androgen receptor, preventing the binding of natural ligands and thereby modulating the receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(trifluoromethyl)benzoate: Shares the trifluoromethyl group but lacks the amino group.
Methyl 2-amino-5-(trifluoromethyl)benzoate: Contains both the amino and trifluoromethyl groups but in different positions on the benzene ring.
Uniqueness
Methyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its electronegativity, while the amino group allows for interactions with biological targets such as androgen receptors.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C12H14F3NO2 |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
methyl 2-[[ethyl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C12H14F3NO2/c1-3-16(12(13,14)15)8-9-6-4-5-7-10(9)11(17)18-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
CMGPXHMSAMCDNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















